molecular formula C9H4F3N5 B15057889 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15057889
M. Wt: 239.16 g/mol
InChI Key: AGHJNCUQLLVWAP-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a triazole ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-bromo-5-(trifluoromethyl)pyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or copper catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a different position of the triazole ring.

    2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-methyl: Features a methyl group in place of the carbonitrile group.

Uniqueness

The uniqueness of 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile lies in its combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H4F3N5

Molecular Weight

239.16 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile

InChI

InChI=1S/C9H4F3N5/c10-9(11,12)6-1-2-8(14-4-6)17-15-5-7(3-13)16-17/h1-2,4-5H

InChI Key

AGHJNCUQLLVWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C#N

Origin of Product

United States

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